molecular formula C16H19N3O3 B6116022 4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B6116022
M. Wt: 301.34 g/mol
InChI Key: NAHIRZKUZYZOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PAPP, and it has been found to have a variety of biochemical and physiological effects that make it an interesting target for further investigation. In

Mechanism of Action

The mechanism of action of PAPP is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the process of angiogenesis. PAPP has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
PAPP has been found to have a variety of biochemical and physiological effects. In addition to its effects on angiogenesis and bone growth, PAPP has also been found to have anti-inflammatory properties and could be used in the development of new treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PAPP in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need large quantities of the compound for their experiments.
One limitation of using PAPP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in humans is not well established.

Future Directions

There are many potential future directions for research on PAPP. One area of interest is in the development of new treatments for cancer and other diseases that involve angiogenesis. Another area of interest is in the development of new treatments for osteoporosis and other bone-related diseases.
Other potential future directions for research on PAPP include the study of its anti-inflammatory properties and its potential use in the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PAPP and its safety and efficacy in humans.

Synthesis Methods

PAPP is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of 3-phenylpropanoic acid, which is then reacted with hydrazine to form 3-phenylhydrazine. This compound is then reacted with 1,4-butandiol to form 4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid.

Scientific Research Applications

PAPP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of angiogenesis, which is the process by which new blood vessels are formed. PAPP has been found to inhibit angiogenesis, which could have important implications for the treatment of cancer and other diseases.
Another area of interest is in the study of bone growth and development. PAPP has been found to stimulate bone growth and could be used in the development of new treatments for osteoporosis and other bone-related diseases.

properties

IUPAC Name

4-[4-(3-phenylpropanoylamino)pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(9-8-13-5-2-1-3-6-13)18-14-11-17-19(12-14)10-4-7-16(21)22/h1-3,5-6,11-12H,4,7-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIRZKUZYZOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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